1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dihydro-1,4-dioxine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-20-11-3-2-4-13-14(11)17-16(24-13)18-7-10(8-18)23-15(19)12-9-21-5-6-22-12/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNRRAWTYTGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.5 g/mol. The structure includes a methoxy-substituted benzothiazole moiety and an azetidine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O5S |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1396708-86-3 |
Antimicrobial Activity
Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell walls or inhibition of essential enzymes.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In vitro assays revealed that certain derivatives achieved IC50 values in the low micromolar range, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 6.2 |
| SK-Hep-1 | 4.5 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. It is hypothesized that the presence of the azetidine ring may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
The biological activity of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Disruption : It may interfere with the cell cycle of cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound could modulate ROS levels within cells, affecting survival and proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Molecules evaluated various benzothiazole derivatives for their anticancer properties against breast and liver cancer cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced biological activity, suggesting a structure–activity relationship (SAR) .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized benzothiazole derivatives against multiple bacterial strains, demonstrating promising results with minimum inhibitory concentrations (MICs) in the micromolar range .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
2.4 Physicochemical Properties
- Azetidine vs. Pyrazoline’s five-membered ring offers better conformational flexibility .
- Ester vs. amide: Esters are more hydrolytically labile than amides, affecting half-life in physiological conditions. The target compound’s ester may require prodrug strategies for sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
